An In-depth Technical Guide to Sorbitan Diisostearate: Chemical Structure and Synthesis
An In-depth Technical Guide to Sorbitan Diisostearate: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Sorbitan (B8754009) Diisostearate, a non-ionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. This document details the molecule's structural characteristics, outlines its primary synthesis pathways, and provides representative experimental protocols.
Chemical Structure of Sorbitan Diisostearate
Sorbitan Diisostearate is a diester of isostearic acid and anhydrides of sorbitol. The sorbitol molecule undergoes intramolecular dehydration to form a mixture of cyclic ethers, primarily sorbitan (a five-membered tetrahydrofuran (B95107) ring) and isosorbide (B1672297) (a bicyclic ether). Subsequent esterification of the remaining hydroxyl groups with two equivalents of isostearic acid yields Sorbitan Diisostearate. Due to the presence of multiple hydroxyl groups on the sorbitan moiety, the exact position of the ester linkages can vary, resulting in a mixture of isomers.
Key Identifiers and Molecular Formula:
| Identifier | Value |
| IUPAC Name | [(2R)-2-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-(16-methylheptadecanoyloxy)ethyl] 16-methylheptadecanoate[1] |
| CAS Number | 68238-87-9[1] |
| Molecular Formula | C42H80O7[1] |
| Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--O)O">C@HOC(=O)CCCCCCCCCCCCCCC(C)C[1] |
| Synonyms | Anhydrohexitol diisostearate, Sorbitan, diisooctadecanoate[1] |
Physicochemical and Spectroscopic Data
Sorbitan Diisostearate is a viscous, oil-soluble liquid. Its properties make it an effective water-in-oil (W/O) emulsifier, solubilizer, and stabilizer in various formulations.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 697.1 g/mol | PubChem (Computed)[1] |
| Boiling Point | 733.75 °C (estimated) | The Good Scents Company[2] |
| Flash Point | 202.00 °C (estimated) | The Good Scents Company[2] |
| logP (o/w) | 14.904 (estimated) | The Good Scents Company[2] |
| Water Solubility | 1.244e-011 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |
| Assay | 95.00 to 100.00% | The Good Scents Company[2] |
Spectroscopic Data:
Synthesis Pathway of Sorbitan Diisostearate
The industrial synthesis of Sorbitan Diisostearate is typically a two-stage process:
-
Dehydration of Sorbitol: Sorbitol, a sugar alcohol, is heated in the presence of an acid catalyst to induce intramolecular dehydration, forming a mixture of cyclic ethers known as sorbitan and isosorbide.[5][6][7][8][9][10]
-
Esterification: The resulting sorbitan mixture is then esterified with two molar equivalents of isostearic acid. This reaction can be catalyzed by an alkaline catalyst or carried out enzymatically.[5][6][9][11]
Below is a diagram illustrating the general synthesis pathway.
Caption: General synthesis pathway of Sorbitan Diisostearate.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Sorbitan Diisostearate is not widely published, the following adapted protocol is based on established methods for the synthesis of other sorbitan esters.[5][6][9][10] Researchers should consider this a starting point for optimization.
Stage 1: Dehydration of Sorbitol to Sorbitan
Materials:
-
D-Sorbitol
-
Acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a vacuum distillation setup.
Procedure:
-
Charge the reaction vessel with D-Sorbitol.
-
Add the acid catalyst (typically 0.1-1.0% by weight of sorbitol).
-
Heat the mixture under reduced pressure (e.g., 100-200 mmHg) to a temperature of 150-200°C.
-
Continuously remove the water of reaction by distillation.
-
Monitor the reaction progress by measuring the hydroxyl value of the mixture. The reaction is typically stopped when the desired degree of dehydration is achieved (corresponding to the formation of primarily mono-cyclic ethers).
-
Cool the resulting sorbitan mixture and neutralize the acid catalyst with a suitable base (e.g., sodium hydroxide (B78521) solution) if necessary.
Stage 2: Esterification of Sorbitan with Isostearic Acid
Materials:
-
Sorbitan (from Stage 1)
-
Isostearic Acid
-
Alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide) or an appropriate lipase (B570770) for enzymatic synthesis.
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet.
Procedure (Alkaline Catalysis):
-
Charge the reaction vessel with the sorbitan mixture and isostearic acid in a molar ratio of approximately 1:2.
-
Add the alkaline catalyst (typically 0.1-0.5% by weight of the reactants).
-
Heat the mixture under a nitrogen atmosphere to a temperature of 200-240°C.[12]
-
Maintain the reaction temperature and stir for several hours. Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a desired low level.
-
Cool the reaction mixture and neutralize the catalyst with an acid (e.g., phosphoric acid).
-
The crude Sorbitan Diisostearate can be purified by filtration to remove any solid byproducts. Further purification, if required, may involve washing and/or distillation under high vacuum.
Procedure (Enzymatic Synthesis):
-
Dissolve the sorbitan and isostearic acid in a suitable organic solvent.
-
Add a lipase catalyst (e.g., from Candida antarctica).
-
Incubate the mixture at a moderate temperature (e.g., 40-60°C) with continuous stirring.
-
Monitor the reaction progress by techniques such as chromatography.
-
After the reaction is complete, the enzyme can be removed by filtration.
-
The solvent is then removed under reduced pressure to yield the crude product, which can be further purified as needed.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of Sorbitan Diisostearate.
This guide provides a foundational understanding of Sorbitan Diisostearate for professionals in research and development. Further investigation into specific catalytic systems and reaction conditions can lead to optimized synthesis protocols with desired product characteristics.
References
- 1. Sorbitan Diisostearate | C42H80O7 | CID 118856081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sorbitan diisostearate, 68238-87-9 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. mzCloud – Sorbitan monostearate [mzcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. iiis.org [iiis.org]
- 7. btsjournals.com [btsjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. RU2189375C2 - Synthesis of sorbitan and fatty acid esters as surface-active substances - Google Patents [patents.google.com]
- 12. KR100853987B1 - Method for preparing low melting point sorbitan monostearate - Google Patents [patents.google.com]
